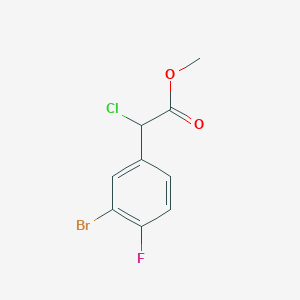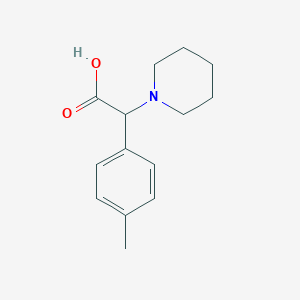![molecular formula C10H14O3 B12114014 8-Methyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B12114014.png)
8-Methyl-2-oxaspiro[4.5]decane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-2-oxaspiro[45]decane-1,3-dione is a spiro compound characterized by a unique bicyclic structureIts molecular formula is C10H14O3, and it has a molecular weight of 182.21636 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-2-oxaspiro[4.5]decane-1,3-dione can be achieved through several methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This method is advantageous due to the availability of the starting materials and the relatively straightforward reaction conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The key factors in industrial production include optimizing reaction conditions to maximize yield and purity, as well as ensuring cost-effectiveness and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Methyl-2-oxaspiro[4.5]decane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or halides under controlled conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions typically result in the formation of new spiro compounds with modified functional groups .
Wissenschaftliche Forschungsanwendungen
8-Methyl-2-oxaspiro[45]decane-1,3-dione has a wide range of scientific research applications In chemistry, it is used as a building block for synthesizing more complex moleculesAdditionally, this compound is explored for its potential use in materials science, particularly in the development of novel polymers and advanced materials .
Wirkmechanismus
The mechanism of action of 8-Methyl-2-oxaspiro[4.5]decane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 8-Methyl-2-oxaspiro[4.5]decane-1,3-dione include other spiro compounds such as 8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione and 1,3,8-triazaspiro[4.5]decane-2,4-dione . These compounds share a similar spiro structure but differ in their functional groups and reactivity.
Uniqueness: What sets this compound apart from similar compounds is its specific combination of functional groups and its unique reactivity profile. This makes it particularly valuable for certain applications in drug development and materials science, where its specific properties can be leveraged to achieve desired outcomes .
Eigenschaften
Molekularformel |
C10H14O3 |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
8-methyl-2-oxaspiro[4.5]decane-1,3-dione |
InChI |
InChI=1S/C10H14O3/c1-7-2-4-10(5-3-7)6-8(11)13-9(10)12/h7H,2-6H2,1H3 |
InChI-Schlüssel |
BTFOGAVXIUTGGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2(CC1)CC(=O)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


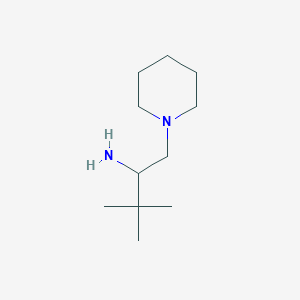
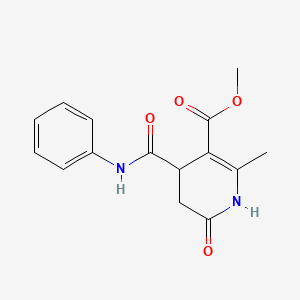
![4-phenyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B12113945.png)
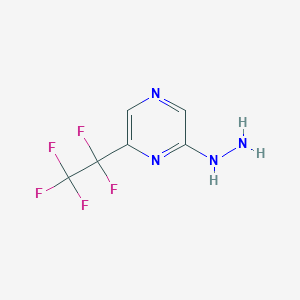


![diethyl 5-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B12113975.png)
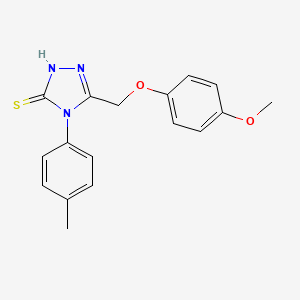
![2-[(6-Methoxypyridin-3-yl)amino]-1-(morpholin-4-yl)propan-1-one](/img/structure/B12113986.png)

